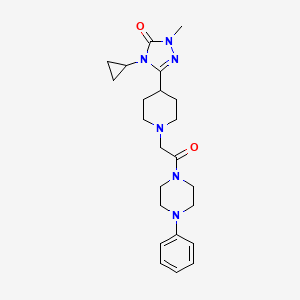

4-cyclopropyl-1-methyl-3-(1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O2/c1-25-23(31)29(20-7-8-20)22(24-25)18-9-11-26(12-10-18)17-21(30)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-6,18,20H,7-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRKVZLNSIKGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Insights

- Triazolone Core : All compounds share the 1,2,4-triazol-5(4H)-one scaffold, critical for coordinating heme iron in CYP51 .

- Substituent Variations :

- Phenylpiperazine (Target Compound) : Enhances solubility and interaction with CYP51’s hydrophobic pocket .

- Halogenated Aryl Groups () : Fluorine and chlorine improve membrane permeability and target affinity .

- Cyclopropyl (Target Compound, ) : Reduces metabolic oxidation compared to linear alkyl chains .

- Sulfur-containing Groups () : May alter pharmacokinetics (e.g., half-life) via varied metabolism pathways .

Pharmacological Implications

- Antifungal Activity : The fluconazole analog () shows potent activity against Candida spp., while posaconazole derivatives () target Aspergillus. The target compound’s phenylpiperazine group may broaden its spectrum .

- Metabolic Stability : Cyclopropyl and piperidine groups in the target compound likely enhance stability compared to hydroxyl-containing analogs () .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 4-cyclopropyl-1-methyl-3-(1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate. Key steps include:

- Nucleophilic substitution to introduce the 4-phenylpiperazine moiety.

- Acylation or alkylation to attach the 2-oxoethyl group.

- Cyclocondensation to form the triazole ring.

Solvents like dimethylformamide (DMF) or ethanol are used, with catalysts such as cesium carbonate to enhance coupling efficiency . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to optimize purity and yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Quantifies purity (>95%) and detects impurities.

Cross-validation using multiple techniques (e.g., IR spectroscopy) resolves ambiguities in functional group assignments .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screens include:

- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease targets due to triazole-piperazine motifs).

- Binding affinity assays (e.g., SPR or fluorescence polarization for receptor interactions).

Dose-response curves (IC50/EC50) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the piperidine-triazole-piperazine core?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or base catalysts (e.g., K2CO3) improve efficiency.

- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Flash chromatography or recrystallization removes byproducts. Pilot studies using Design of Experiments (DoE) statistically optimize parameters .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton correlations and heteronuclear couplings.

- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data.

- Alternative derivatization : Functional group modifications (e.g., acetylation) simplify spectral interpretation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-piperazine scaffold?

- Methodological Answer :

- Systematic substituent variation : Modify cyclopropyl, methyl, or phenyl groups to assess steric/electronic effects.

- Bioisosteric replacement : Replace the triazole with oxadiazole or imidazole to probe pharmacophore requirements.

- Molecular docking : Use X-ray crystallography or homology models (e.g., 5-HT receptors) to predict binding modes.

In vivo pharmacokinetic studies (e.g., bioavailability, half-life) validate therapeutic potential .

Q. How can stability issues (e.g., degradation under acidic conditions) be mitigated during formulation?

- Methodological Answer :

- pH optimization : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the oxoethyl group.

- Lyophilization : Stabilizes the compound for long-term storage.

- Excipient screening : Cyclodextrins or liposomal encapsulation enhance solubility and shelf life .

Q. What computational approaches are recommended for target identification and mechanism of action (MoA) studies?

- Methodological Answer :

- Phylogenetic profiling : Compare compound activity across protein families (e.g., GPCRs, kinases).

- Network pharmacology : Map interactions using STRING or KEGG databases.

- CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy.

Proteomics (e.g., SILAC) or transcriptomics (RNA-seq) reveal downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.